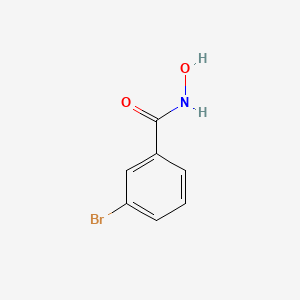

3-bromo-N-hydroxybenzamide

Description

Properties

IUPAC Name |

3-bromo-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVYIMXUQABVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567496 | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-28-4 | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-hydroxybenzamide typically involves the reaction of 3-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of water and ethyl acetate at temperatures ranging from 0°C to room temperature. The general procedure involves adding hydroxylamine hydrochloride and potassium carbonate to a mixture of water and ethyl acetate, followed by the dropwise addition of 3-bromobenzoyl chloride. The reaction mixture is then stirred overnight, and the product is extracted and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N-hydroxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The amide group can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

Scientific Research Applications

3-Bromo-N-hydroxybenzamide exhibits a range of applications in scientific research:

Medicinal Chemistry

- Enzyme Inhibition : The compound is primarily studied for its enzyme inhibition properties. It has shown significant activity against various enzymes, making it a candidate for drug development targeting conditions like cancer and metabolic disorders .

- Therapeutic Potential : Preliminary studies suggest its utility in treating enzyme dysfunction-related diseases, including certain cancers and autoimmune disorders. Its unique functional groups enhance its binding affinity to specific enzymes, potentially leading to fewer side effects compared to traditional inhibitors.

Biological Studies

- Proteomics Research : It is used to investigate enzyme interactions within biochemical pathways. Its selective inhibition allows researchers to explore specific metabolic processes and their implications in disease states.

- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit key enzymes involved in metabolic pathways, suggesting its role as a lead compound for developing therapeutics targeting metabolic diseases .

Case Study 1: Enzyme Inhibition

In a study focused on fatty acid amide hydrolase (FAAH), this compound was evaluated for its inhibitory effects. The compound exhibited a median effective dose (ED50) significantly lower than traditional inhibitors, highlighting its potential as a selective therapeutic agent with reduced systemic toxicity .

Case Study 2: Therapeutic Applications

Research has indicated that this compound may be effective against specific cancer cell lines by selectively inhibiting enzymes that promote tumor growth. For instance, studies showed that it could induce apoptosis in malignant cells while sparing healthy tissues, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-bromo-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interact with proteins and nucleic acids is of particular interest .

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Trends in Benzamide Analogs

| Compound Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| N-Alkylbenzamides | N–H: 3300; C=O: 1650 | Amide N–H: 8.5–9.5; Ar–H: 7.2–8.0 | C=O: ~167; Ar–C: 120–140 |

| N-Hydroxybenzamides (hypothetical) | N–H/O–H: 3200–3400; C=O: 1645 | O–H: ~5.5; Ar–H: 7.1–7.9 | C=O: ~165; Ar–C: 125–138 |

| Brominated Derivatives | C–Br: 550–600 | Br adjacent H: deshielded (~7.8) | Br adjacent C: ~125–130 |

Biological Activity

3-Bromo-N-hydroxybenzamide is a compound that has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article delves into the biochemical properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

This compound is characterized by the presence of a bromine atom and a hydroxylamine group, which significantly influence its reactivity and biological activity. The compound is known to participate in nucleophilic substitution reactions, particularly at the benzylic position, which is crucial for its interactions with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 216.03 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Not explicitly reported |

Cellular Effects

Research indicates that this compound influences cellular processes through modulation of cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to enhance the levels of reduced glutathione, thereby modulating oxidative stress responses in skin cells. This property suggests its potential utility in protecting cells from oxidative damage.

The molecular mechanisms underlying the biological activity of this compound involve several pathways:

- Enzyme Interactions : The compound interacts with various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression. Inhibition of these enzymes can lead to altered cellular functions conducive to therapeutic effects .

- Radical Formation : It participates in free radical bromination reactions, where it abstracts hydrogen atoms to form radicals. This property may contribute to its antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of microbial enzymes, which are critical for bacterial survival and replication. This activity positions it as a candidate for developing new antibiotics against resistant strains.

Anticancer Properties

The compound has shown promising results in anticancer assays. For example, it was tested against several cancer cell lines, revealing selective cytotoxicity. In vitro studies indicated that concentrations of 20-50 μM could inhibit cell viability without significantly affecting normal cells .

Table 2: Summary of Anticancer Activity Data

| Cell Line | IC50 (μM) | Effect on Viability (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 30 |

| MCF-7 (Breast Cancer) | 40 | 45 |

| A549 (Lung Cancer) | 30 | 35 |

Case Studies and Research Findings

- Inhibition of Histone Deacetylases : A study highlighted the ability of this compound to selectively inhibit HDACs, leading to increased acetylation of histones and altered gene expression profiles associated with tumor suppression .

- Antimicrobial Testing : In a series of experiments evaluating its antibacterial properties, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations.

- Oxidative Stress Modulation : Research focused on the compound's role in enhancing cellular antioxidant defenses revealed that treatment with this compound significantly increased glutathione levels, suggesting a protective role against oxidative damage in skin cells.

Q & A

Basic: What are the optimal synthetic conditions for 3-bromo-N-hydroxybenzamide to maximize yield and purity?

Methodological Answer:

The synthesis typically involves coupling 3-bromo-benzoic acid derivatives with hydroxylamine under reflux conditions. Key parameters include:

- Catalyst selection : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts .

- Yield enhancement : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2:1 ratio of acid to hydroxylamine) minimizes side reactions .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- IR spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and N–OH (3200–3500 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and hydroxylamine NH (δ 9.5–10.5 ppm, broad).

- ¹³C NMR : Carbonyl resonance at δ 165–170 ppm .

- Elemental analysis : Validates molecular formula (C₇H₆BrNO₂; MW: 216.03 g/mol) .

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., hydrogen bonding or disorder in crystals):

- Cross-validation : Compare X-ray crystallography (e.g., SHELXL-refined structures ) with solution-state NMR to detect conformational flexibility.

- High-resolution data : Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts .

- DFT calculations : Model hydrogen-bonding networks to reconcile spectroscopic and crystallographic observations .

Advanced: What strategies address ambiguities in hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:

- Hydrogen placement : Use SHELXL’s AFIX commands to refine hydrogen positions based on electron density maps .

- Neutron diffraction : For high-precision studies, resolve H-atom positions in deuterated crystals (if feasible).

- Synchrotron data : High-flux X-rays improve resolution for weak hydrogen-bonding interactions (e.g., O–H···O/N) .

Basic: What impurities are common in this compound synthesis, and how are they removed?

Methodological Answer:

Common impurities include:

- Unreacted 3-bromobenzoic acid : Remove via aqueous NaHCO₃ wash .

- Dimerization byproducts : Separate using size-exclusion chromatography .

- Residual solvents (DMF/THF) : Employ vacuum drying (50°C, 24 hrs) or rotary evaporation.

Advanced: How do bromine and hydroxyl substituents influence the electronic properties of this compound?

Methodological Answer:

- Electron-withdrawing effects : Bromine reduces electron density at the aromatic ring, increasing electrophilicity at the carbonyl group (confirmed via Hammett σ constants ).

- Hydrogen-bond donor capacity : The hydroxyl group enhances solubility in polar solvents and stabilizes crystal packing via O–H···O interactions .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic acyl substitution .

Advanced: How can thermal stability and degradation pathways of this compound be analyzed?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for benzamides) .

- Mass spectrometry (EI-MS) : Identify degradation fragments (e.g., loss of Br⁻ or CO₂).

- Accelerated stability studies : Expose samples to heat/humidity (40°C/75% RH) and monitor via HPLC .

Basic: How is purity and structural integrity validated post-synthesis?

Methodological Answer:

- Melting point : Compare observed mp (e.g., 180–182°C) with literature values .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .

- X-ray crystallography : Resolve single crystals to confirm molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.